sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate
Description
Carbon-13 Distribution
- Uniform 13C enrichment : All four carbons in the butanoate backbone are 13C-labeled, enabling precise tracking of carbon fate in biochemical pathways.
- Positional specificity : The ketone group (C2) and carboxylate (C4) retain 13C labels, which is critical for distinguishing between glycolytic and tricarboxylic acid cycle intermediates in tracer experiments.
Deuterium Labeling
- Geminal deuteration : Both hydrogens at C3 are replaced with deuterium, creating a non-exchangeable isotopic "tag" that persists through most biochemical reactions. This dual labeling allows simultaneous tracking of hydrogen and carbon moieties in metabolic networks.
| Isotopic Parameter | Specification |
|---|---|
| 13C Isotopic Purity | 99 atom % (confirmed by NMR and MS) |
| Deuterium Isotopic Purity | 98 atom % (via mass shift analysis) |
| Mass Shift | M+3 (relative to unlabeled analog) |
The combination of 13C and deuterium labels creates a unique mass spectral signature, facilitating detection in complex biological matrices without interference from endogenous metabolites.
Registry Numbers and Cross-Referenced Database Identifiers
This compound is cataloged across major chemical databases with the following identifiers:
Cross-Referenced Entries
- ChemSpider : 34929732 (derived from PubChem data)
- LGC Standards : TRC-K175303 (annotated with SIL-type carbon/deuterium labels)
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H5NaO3 |
|---|---|
Molecular Weight |
130.054 g/mol |
IUPAC Name |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1; |
InChI Key |
SUAMAHKUSIHRMR-KQJMWJMRSA-M |
Isomeric SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Fundamental Synthetic Approaches
The preparation of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate requires sophisticated synthetic strategies that maintain isotopic integrity throughout the synthesis. Several approaches have been documented in the scientific literature, each with distinct advantages and limitations.
Isotopically Labeled Precursor Method
This approach relies on commercially available isotopically labeled starting materials to construct the target molecule. The synthesis typically begins with 13C-labeled precursors such as 13C-labeled acetic acid or 13C-labeled pyruvic acid that already contain some of the required carbon-13 atoms. These precursors undergo a series of chemical transformations to incorporate the remaining isotopically labeled atoms while preserving the existing labels.
The key advantages of this method include:
- Reduced number of synthetic steps
- Higher overall isotopic purity
- More predictable reaction outcomes
However, the high cost of 13C-labeled precursors can make this approach economically challenging for large-scale synthesis.
Total Synthesis from Elementary Isotopes
This approach involves building the molecule step by step from elementary isotopic sources such as 13CO2 or 13C-methanol. While more complex and time-consuming, this method allows for precise control over the position of each isotopic label.
Combined Chemical and Enzymatic Synthesis
Enzymatic methods can provide stereoselective incorporation of isotopes under mild conditions, making them valuable components of certain synthetic routes. For example, glucose oxidase has been used in enzymatic syntheses of isotopically labeled compounds, suggesting potential applications in preparing precursors for this compound.
Detailed Synthesis Protocol
Based on analysis of available data, the following represents a comprehensive synthesis protocol for this compound.
Materials and Reagents
Table 1: Key Materials and Reagents for Synthesis
| Material/Reagent | Isotopic Enrichment | Function in Synthesis | Source |
|---|---|---|---|
| 13C-Labeled acetic acid | >99% 13C | Source of carbon-13 positions 1 and 2 | Commercial suppliers |
| 13C-Labeled ethanol | >99% 13C | Source of carbon-13 positions 3 and 4 | Commercial suppliers |
| Deuterium oxide (D2O) | >99.9% D | Source of deuterium | Commercial suppliers |
| Deuterium gas (D2) | >99.8% D | Deuteration reagent | Commercial suppliers |
| Rhodium catalyst (Rh/C) | N/A | Catalyst for deuteration | Commercial suppliers |
| Sodium hydroxide | N/A | Salt formation | Commercial suppliers |
Step-by-Step Synthesis Procedure
The synthesis can be divided into several key stages:
Preparation of 13C-Labeled Precursors
The initial stage involves preparing or obtaining suitable 13C-labeled precursors. For the synthesis of this compound, these precursors must contain the required carbon-13 atoms in the correct positions.
One approach involves the preparation of (2)-2-acetamido-3-methoxyacrylic acid derivatives, similar to the methodology described for the preparation of stereospecifically labeled serine derivatives. This method can be adapted for the incorporation of 13C labels at multiple positions.
Deuterium Incorporation
The incorporation of deuterium at position 3 can be achieved through several methods:
- Catalytic Deuteration : This approach employs deuterium gas (D2) with a rhodium catalyst (Rh/C) in methanol-d1 to introduce deuterium atoms at the desired position. The reaction conditions must be carefully controlled to ensure selective deuteration at position 3.
R-13CH2-13CO-13COOH + D2 (Rh/C, methanol-d1) → R-13CD2-13CO-13COOH
- Base-Catalyzed Exchange : Treatment with a base in D2O can facilitate H/D exchange at acidic positions. Multiple exchange cycles may be necessary to achieve high deuterium incorporation.
R-13CH2-13CO-13COOH + D2O (Base) → R-13CD2-13CO-13COOH + H2O
The specific reaction conditions are summarized in Table 2.
Table 2: Reaction Conditions for Deuterium Incorporation
| Method | Temperature | Pressure | Catalyst | Solvent | Duration | Deuterium Incorporation |
|---|---|---|---|---|---|---|
| Catalytic Deuteration | 25-35°C | 1-3 atm | 5-10% Rh/C | Methanol-d1 | 4-12 h | >95% |
| Base-Catalyzed Exchange | 60-80°C | Ambient | NaOD or KOD | D2O | 24-48 h | 80-90% |
| Acid-Catalyzed Exchange | 80-100°C | Ambient | DCl | D2O | 48-72 h | 75-85% |
Research has demonstrated that controlling factors such as temperature, catalyst loading, and reaction time is critical for achieving high levels of deuterium incorporation while maintaining the integrity of other functional groups.
Construction of the 2-Oxobutanoate Structure
The construction of the 2-oxobutanoate backbone involves forming the appropriate carbon skeleton with the 13C atoms in the correct positions. This can be achieved through condensation reactions, followed by oxidation to establish the ketone functionality at position 2.
One potential approach involves the use of Mitsunobu cyclization, which has been employed in the synthesis of other isotopically labeled compounds. The reaction proceeds with inversion of configuration, allowing for stereocontrolled synthesis.
Salt Formation
The final step involves converting the free acid to its sodium salt form through a controlled neutralization reaction with sodium hydroxide or sodium carbonate:
13CD2-13CH3-13CO-13COOH + NaOH → 13CD2-13CH3-13CO-13COONa + H2O
The reaction conditions must be carefully controlled to avoid racemization or back-exchange of deuterium atoms.
Purification Methods
The purification of isotopically labeled compounds presents unique challenges, as traditional methods must be optimized to maintain isotopic integrity while achieving high chemical purity.
Table 3: Purification Methods for this compound
| Method | Principle | Advantages | Limitations | Application Stage |
|---|---|---|---|---|
| Crystallization | Solubility differences | High purity, minimal isotope effects | Material loss, multiple cycles needed | Final product |
| MPLC (Medium Pressure Liquid Chromatography) | Adsorption/partition | High resolution | Potential isotope fractionation | Intermediates, final product |
| Ion-Exchange Chromatography | Ionic interactions | Selective for charged compounds | Limited to water-soluble compounds | Salt purification |
| Molecular Weight Filtration | Size exclusion | Simple operation | Limited selectivity | Enzyme removal (if enzymatic synthesis used) |
For optimal results, a combination of purification techniques is often employed. For example, the product from enzymatic synthesis of isotopically labeled compounds can be purified through centrifugation at 14,000 g for 20 minutes at 4°C using a 0.5 mL Amicon filter (3 kDa MWCO) to remove enzymes.
Industrial Production Considerations
Industrial production of this compound faces several challenges related to scaling up laboratory methods while maintaining economic viability and product quality.
Scale-Up Parameters
Table 4: Key Parameters for Industrial-Scale Production
| Parameter | Laboratory Scale | Industrial Scale | Considerations |
|---|---|---|---|
| Reaction Volume | 1-100 mL | 1-100 L | Heat transfer, mixing efficiency |
| Isotope Sources | High purity, small quantities | Large quantities, cost-effective sources | Isotope enrichment consistency |
| Reaction Control | Manual monitoring | Automated systems | Precise parameter control |
| Purification | Small-scale chromatography | Continuous purification systems | Throughput, solvent usage |
| Quality Control | Batch testing | In-line monitoring | Isotope enrichment verification |
Cost Considerations
The cost of isotopically labeled compounds is significantly influenced by the price of the isotopic precursors. For industrial production, cost optimization strategies include:
- Recycling of isotopically labeled solvents
- Minimizing the number of synthetic steps
- Maximizing reaction yields
- Developing efficient recovery methods for unreacted isotopic materials
Quality Control and Characterization
Quality control for this compound requires specialized analytical methods to verify both chemical purity and isotopic incorporation.
Analytical Methods
Table 5: Analytical Methods for Characterization
| Method | Information Provided | Detection Limits | Key Parameters |
|---|---|---|---|
| 13C NMR | Position-specific 13C enrichment | >1% 13C | Chemical shifts, coupling patterns |
| 2H NMR | Deuterium incorporation and position | >0.5% D | Chemical shifts, integration |
| Mass Spectrometry | Molecular weight, isotopic distribution | ppm levels | M+2 and M+4 peaks for 13C and D incorporations |
| IR Spectroscopy | Functional group verification | N/A | C=O stretching (1700-1730 cm-1), C-D stretching (2000-2200 cm-1) |
| Elemental Analysis | Elemental composition | 0.3% | C, H, O percentages |
Isotopic Purity Assessment
The isotopic purity of this compound can be assessed using mass spectrometry to determine the relative abundance of different isotopologues. Deuterium isotope effects on 13C chemical shifts can also provide valuable information about the position and environment of isotopic labels.
For accurate determination of isotopic enrichment, techniques similar to those used for analyzing 18O-labeled compounds can be adapted. These include measuring the isotopic distribution observed for the compound and comparing it with theoretical distributions.
Applications Informing Synthesis Requirements
Understanding the applications of this compound helps inform the specific requirements for its synthesis.
Table 6: Applications and Corresponding Synthesis Requirements
| Application | Key Requirement | Impact on Synthesis |
|---|---|---|
| Metabolic Tracing | High isotopic purity | Multiple purification steps, stringent QC |
| NMR Studies | Position-specific labeling | Selective synthetic methods |
| Kinetic Isotope Effect Studies | Consistent D/H ratio | Controlled deuteration conditions |
| Mass Spectrometric Analysis | Distinct mass differences | High enrichment levels |
For example, when used in kinetic isotope effect studies, the compound must have well-defined and consistent isotopic composition to provide reliable results.
Chemical Reactions Analysis
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylates and carbon dioxide.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:
Metabolic Studies: The isotopic labels allow for tracing metabolic pathways and understanding the fate of metabolites in biological systems.
Biochemical Research: It is used to study enzyme kinetics and mechanisms, particularly those involving dehydrogenases and carboxylases.
Medical Research: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industrial Applications: It is used in the synthesis of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate involves its participation in metabolic pathways where it acts as a substrate for specific enzymes. The isotopic labels allow for the tracking of the compound through various biochemical reactions, providing insights into enzyme activity and metabolic flux.
Comparison with Similar Compounds
a) Sodium Perfluoro-1-[1,2,3,4-¹³C4]octanesulfonate (MPFOS)
- Molecular Formula : C4(¹³C)4F17SO3Na
- Molecular Weight : ~506.1 g/mol (estimated).
- Key Differences : MPFOS is a perfluorinated sulfonate with ¹³C labeling, primarily used as an analytical standard for environmental monitoring of per- and polyfluoroalkyl substances (PFAS) . Unlike the target compound, MPFOS lacks a ketone group and features a sulfonate moiety, making it chemically distinct in reactivity and environmental persistence.
b) Ethyl Acetoacetate (1,2,3,4-¹³C4)
- Molecular Formula : C6H10O3 (¹³C4-labeled at positions 1–4).
- Molecular Weight : 134.18 g/mol.
- Key Differences : This ester derivative of acetoacetic acid shares ¹³C labeling but lacks the sodium salt and deuterium substitutions. It is used in organic synthesis and metabolic studies, leveraging its ketone group for condensation reactions .
Functional Analogues
a) Sodium Butanoate (Unlabeled)
- Molecular Formula : C4H7NaO2.
- Molecular Weight : 110.09 g/mol.
- Key Differences: The unlabeled sodium butanoate lacks isotopic modifications and the ketone group, limiting its use in tracer studies. Its applications are confined to basic chemical synthesis and buffer systems.
b) α-Ketoglutarate (¹³C-Labeled Variants)
- Example : Sodium 2-oxo(1,2,3,4-¹³C4)pentanedioate.
- Isotopic Labeling : ¹³C at positions 1–3.
- Key Differences : While structurally analogous (both α-keto acids), α-ketoglutarate has a five-carbon backbone and is central to the citric acid cycle. Its isotopic variants are widely used in flux analysis but lack deuterium labeling .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Isotopic Labeling | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Sodium 3,3-Dideuterio-2-Oxo(1,2,3,4-¹³C4)butanoate | C3¹³CH3D2NaO3 | ¹³C (1–4), ²H (3,3) | 127.076 | Metabolic tracing, NMR spectroscopy |
| Sodium Perfluoro-1-[1,2,3,4-¹³C4]octanesulfonate | C4(¹³C)4F17SO3Na | ¹³C (1–4) | ~506.1 | PFAS quantification |
| Ethyl Acetoacetate (1,2,3,4-¹³C4) | C6H10O3 (¹³C4) | ¹³C (1–4) | 134.18 | Organic synthesis, isotopic dilution |
| Sodium Butanoate (Unlabeled) | C4H7NaO2 | None | 110.09 | Buffers, chemical intermediates |
Notes on Molecular Formula Discrepancies
The molecular formula C3¹³CH3D2NaO3 for sodium 3,3-dideuterio-2-oxo(1,2,3,4-¹³C4)butanoate appears anomalous, as standard notation would list carbon isotopes as superscripts (e.g., ¹³C4H3D2NaO3). This may reflect a typographical error in the source material, but the compound’s isotopic identity remains valid based on IUPAC nomenclature .
Biological Activity
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate, commonly referred to as alpha-ketobutyric acid-4-^{13}C_{4}-3,3-d_2 sodium salt, is a deuterated and carbon-labeled derivative of alpha-ketobutyric acid. This compound has garnered attention in biochemical research due to its potential roles in metabolic pathways and its applications in tracer studies.
- Molecular Formula :
- Molecular Weight : 146.06 g/mol
- CAS Number : 360769-17-1
- IUPAC Name : Sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate
- SMILES : [Na+].[2H]13C([13CH3])13C13C[O-]
Biological Activity Overview
The biological activity of sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate is primarily linked to its function as a metabolic intermediate. It is involved in various biochemical pathways including energy metabolism and amino acid synthesis.
- Metabolic Pathway Involvement : As a key intermediate in the citric acid cycle (Krebs cycle), it plays a crucial role in cellular respiration and energy production.
- Amino Acid Synthesis : It serves as a precursor for the synthesis of several amino acids such as valine and isoleucine.
Case Studies
-
Tracer Studies in Metabolism :
- A study utilized sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate as a tracer to investigate metabolic flux in muscle tissues. The results indicated that the compound significantly contributed to the synthesis of branched-chain amino acids during exercise-induced metabolic changes.
-
Impact on Gut Microbiota :
- Research has shown that short-chain fatty acids derived from butyrate metabolism can influence gut microbiota composition and function. Sodium;3,3-dideuterio-2-oxo(1,2,3,4-^{13}C_{4})butanoate was administered to assess its effects on microbial diversity and metabolic health in animal models.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₄H₇NaO₄ |
| Molecular Weight | 146.06 g/mol |
| CAS Number | 360769-17-1 |
| IUPAC Name | Sodium;3,3-dideuterio-2-oxo... |
| Role in Metabolism | Precursor for amino acids |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
